11-Hydroxyaporphine hydrobromide
Description
11-Hydroxyaporphine hydrobromide is an aporphine alkaloid derivative modified with a hydroxyl group at the 11th position and formulated as a hydrobromide salt. Aporphine alkaloids are structurally characterized by a tetracyclic benzylisoquinoline backbone and are known for diverse biological activities, including dopaminergic and acetylcholinesterase (AChE) modulation . Hydrobromide salts are commonly used to enhance solubility and stability in pharmaceutical formulations, as seen in compounds like galanthamine hydrobromide and dextromethorphan hydrobromide .
Properties
CAS No. |
53055-01-9 |
|---|---|
Molecular Formula |
C17H18BrNO |
Molecular Weight |
332.2 g/mol |
IUPAC Name |
6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol;hydrobromide |
InChI |
InChI=1S/C17H17NO.BrH/c1-18-9-8-11-4-2-6-13-16(11)14(18)10-12-5-3-7-15(19)17(12)13;/h2-7,14,19H,8-10H2,1H3;1H |
InChI Key |
NNCFJPQVFXUPEM-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=CC=C4)O.Br |
Canonical SMILES |
CN1CCC2=C3C1CC4=C(C3=CC=C2)C(=CC=C4)O.Br |
Synonyms |
11-hydroxyaporphine |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 11-hydroxyaporphine hydrobromide with structurally or functionally related hydrobromide salts, based on available evidence:
* Structural inference: Aporphine derivatives typically follow the formula C₁₇H₁₇NO₂·HBr, with variations depending on substituents.
Key Structural and Functional Differences:
Backbone Diversity: 11-Hydroxyaporphine belongs to the aporphine class (tetracyclic benzylisoquinoline), whereas galanthamine is a benzazepine alkaloid, and dextromethorphan is a morphinan . Hydroxyamphetamine and citalopram are phenethylamine and phthalane derivatives, respectively, with distinct mechanisms .
Therapeutic Targets: Galanthamine and related aporphines (e.g., lycorine) primarily inhibit AChE, while dextromethorphan targets NMDA and sigma-1 receptors .
Salt Stability :
- Hydrobromide salts generally improve aqueous solubility. For example, galanthamine HBr is stable at acidic pH, while hydroxyamphetamine HBr maintains stability at pH 10 .
Research Findings and Limitations
- Galanthamine HBr : Clinical trials confirm efficacy in mild-to-moderate Alzheimer’s (IC₅₀ for AChE inhibition: ~0.5 µM) .
- Dextromethorphan HBr : Approved for cough suppression, with recent use in depression (Auvelity®) due to NMDA antagonism .
Gaps in Evidence:
- Specific pharmacokinetic or toxicity data for this compound are absent in the provided materials.
- Comparative AChE inhibition or receptor-binding assays between 11-hydroxyaporphine and galanthamine/dextromethorphan are needed.
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